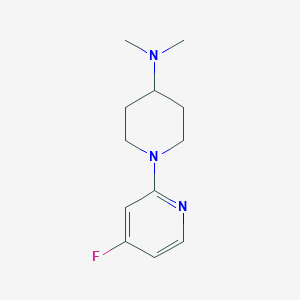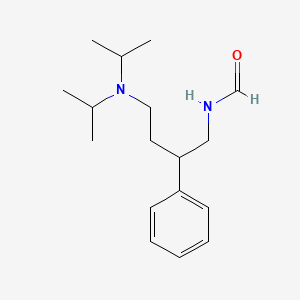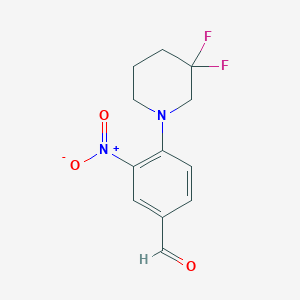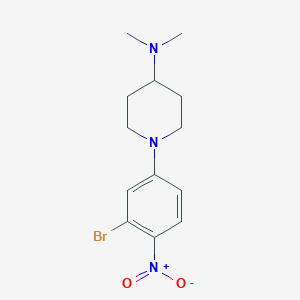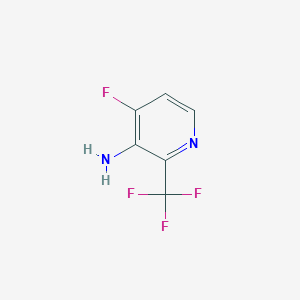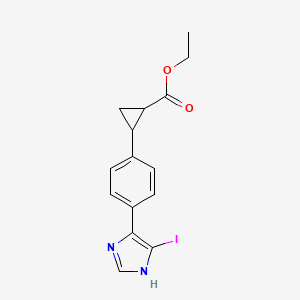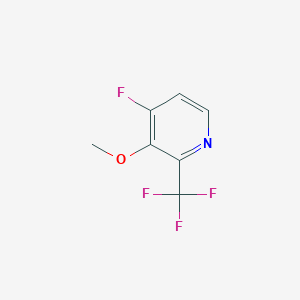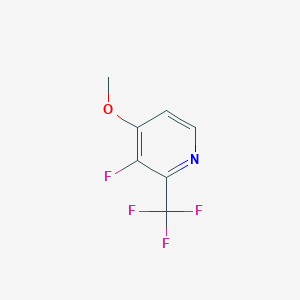
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Vue d'ensemble
Description
“(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They have been widely studied in medicinal chemistry due to their potential therapeutic applications .
Applications De Recherche Scientifique
Environmental Analysis and Remediation
Naphthalene derivatives, including those related to boronic acids, have been extensively studied for environmental applications. One area of interest is the chemical fingerprinting of naphthenic acids and oil sands process waters. This involves developing analytical methods to distinguish compounds derived from industrial processes from those originating from natural weathering. Boron species, including boronic acids, play a role in these studies, aiding in the environmental forensics of water contamination sources. The advancements in mass spectrometry and fluorescence spectroscopy have enabled the detection and characterization of aromatic organic acids and boron-containing species in environmental samples, highlighting the potential for boronic acids in environmental analysis and remediation (Headley et al., 2013).
Agriculture and Plant Science
In agricultural research, boronic acids and their derivatives have been investigated for their role in enhancing plant growth and yield. Studies have shown that micronutrient formulations containing boron can significantly increase the yield of crops such as tea. These formulations often include boronic acids or borates, which contribute to the balanced nutrition of plants, leading to increased productivity (Phukan, Bhagat, & Dutta, 2015).
Drug Discovery and Medicinal Chemistry
Boronic acids are pivotal in the design and synthesis of new drugs due to their unique properties, including the ability to form reversible covalent bonds with various biological molecules. The synthesis of boronic acid-containing compounds has expanded in drug discovery, leading to the development of therapies for numerous diseases. Notably, boronic acid drugs have shown potential in cancer treatment, with several compounds undergoing clinical trials. The versatility and efficacy of these compounds underscore their importance in medicinal chemistry and drug development (Plescia & Moitessier, 2020).
Analytical and Diagnostic Applications
Boronic acids, including naphthalene boronic acids, have found applications in analytical chemistry as components of sensors and diagnostic tools. These compounds can bind selectively to sugars and other biological molecules, making them valuable in the development of biosensors for glucose and other analytes. The electrochemical properties of boronic acid derivatives enable their use in non-enzymatic glucose sensors and other diagnostic applications, illustrating the wide-ranging utility of these compounds in scientific research (Wang, Takahashi, Du, & Anzai, 2014).
Propriétés
IUPAC Name |
[4-(4-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c1-12-8-10-18(11-9-12)23(21,22)16-7-6-15(17(19)20)13-4-2-3-5-14(13)16/h2-7,12,19-20H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKZHTWNWDESDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCC(CC3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



